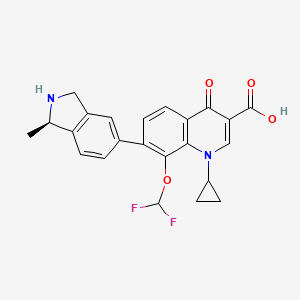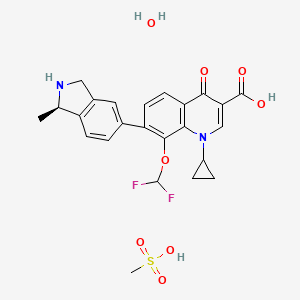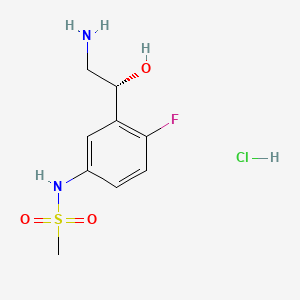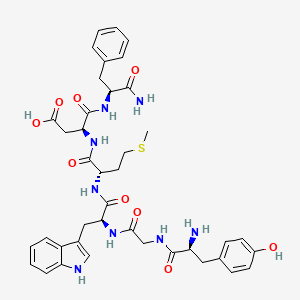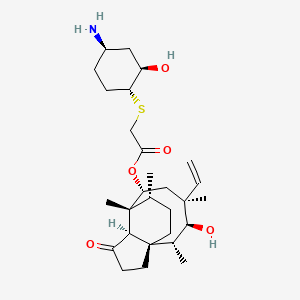
Lefamulín
Descripción general
Descripción
Lefamulin es un antibiótico pleuromutilínico utilizado para el tratamiento de la neumonía bacteriana adquirida en la comunidad. Está disponible en formulaciones tanto oral como intravenosa. Lefamulin fue aprobado para uso médico en los Estados Unidos en agosto de 2019 y en la Unión Europea en julio de 2020 . Este compuesto es notable por su mecanismo de acción único, que implica la inhibición de la síntesis de proteínas bacterianas mediante la unión a la subunidad ribosomal 50S .
Aplicaciones Científicas De Investigación
Lefamulin tiene una amplia gama de aplicaciones de investigación científica:
Química: En química, lefamulin se estudia por su estructura única y su mecanismo de acción.
Medicina: En medicina, lefamulin se utiliza principalmente para tratar la neumonía bacteriana adquirida en la comunidad.
Industria: En la industria farmacéutica, lefamulin se produce y comercializa bajo el nombre comercial Xenleta.
Mecanismo De Acción
Lefamulin ejerce sus efectos inhibiendo selectivamente la síntesis de proteínas bacterianas. Se une al centro de la peptidil transferasa de la subunidad ribosomal 50S, evitando la unión del ARN de transferencia para la transferencia de péptidos . Esta unión da como resultado un ajuste inducido que aprieta el bolsillo de unión alrededor de lefamulin, inhibiendo eficazmente la síntesis de proteínas y conduciendo a la muerte celular bacteriana . El mecanismo de acción único de lefamulin reduce la probabilidad de resistencia cruzada con otras clases de antibióticos .
Safety and Hazards
Direcciones Futuras
Despite FDA approval in August 2019 and subsequent EMA approval in July 2020, no real-world post-marketing data have been described in the literature regarding efficacy or tolerability. Surprisingly, this also includes a lack of case reports or case series descriptive studies. Therefore, real-world clinical investigations are critical for future acceptance of lefamulin, including the discovery of other therapeutic functions .
Análisis Bioquímico
Biochemical Properties
Lefamulin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the peptidyl transferase center (PTC). This binding prevents the proper positioning of transfer RNA (tRNA) necessary for peptide transfer, thereby inhibiting protein synthesis . Lefamulin’s interaction with the ribosomal PTC involves multiple hydrogen bonds, which induce a conformational change in the ribosome, enhancing its binding affinity .
Cellular Effects
Lefamulin affects various cellular processes by inhibiting protein synthesis. This inhibition leads to a halt in bacterial growth and replication. In mammalian cells, lefamulin has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . Additionally, lefamulin influences cell signaling pathways and gene expression related to inflammation and immune response .
Molecular Mechanism
At the molecular level, lefamulin exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the proper alignment of tRNA, thereby inhibiting peptide bond formation and protein synthesis . Lefamulin’s unique mechanism of action involves an induced fit that tightens the binding pocket around the antibiotic, enhancing its inhibitory effect . This mechanism is effective against both typical and atypical bacterial pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, lefamulin has demonstrated stability under acidic and photolytic conditions but degrades in oxidative, basic, and thermal humidity environments In vitro and in vivo studies have shown that lefamulin’s efficacy remains consistent over the course of treatment .
Dosage Effects in Animal Models
In animal models, the effects of lefamulin vary with dosage. At therapeutic doses, lefamulin effectively reduces bacterial load and modulates immune responses without significant adverse effects . At higher doses, lefamulin has been associated with fetal loss, malformations, and decreased fetal weight in pregnant animals . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Lefamulin is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 . It acts as both a substrate and an inhibitor of CYP3A4, which can influence the metabolism of other drugs. Lefamulin’s metabolism involves oxidation and hydrolysis, leading to the formation of inactive metabolites . The metabolic pathways of lefamulin are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Lefamulin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high volume of distribution, indicating extensive tissue penetration . Lefamulin concentrates significantly in lung tissue, which is beneficial for treating respiratory infections . The drug’s distribution is influenced by its binding to plasma proteins and its affinity for lung epithelial cells .
Subcellular Localization
Lefamulin localizes primarily in the cytoplasm, where it interacts with bacterial ribosomes . Its activity is dependent on its ability to reach the ribosomal subunits within the bacterial cell. Lefamulin’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate bacterial cell walls and membranes . This localization is essential for its antibacterial efficacy.
Métodos De Preparación
Lefamulin es un derivado semisintético de la pleuromutilina. La síntesis implica varios pasos clave:
Material de partida: La síntesis comienza con la pleuromutilina, que se aísla del hongo Pleurotus mutilis.
Modificaciones Químicas: El núcleo de la pleuromutilina se somete a varias modificaciones químicas, incluida la adición de una cadena lateral de 2-(4-amino-2-hidroxíciclohexil)sulfanylacetato.
Condiciones de reacción: Las reacciones normalmente implican el uso de disolventes como etanol y agua, y reactivos como hidróxido de sodio. Las condiciones de reacción se controlan cuidadosamente para garantizar que las modificaciones deseadas se logren sin degradar el núcleo de la pleuromutilina.
Producción industrial: A escala industrial, la síntesis de lefamulin implica grandes calderas de reacción y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Lefamulin experimenta varios tipos de reacciones químicas:
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando la cadena lateral de sulfanylacetato.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y bases.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de lefamulin, que se estudian por sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Lefamulin es parte de la clase de antibióticos pleuromutilínicos, que incluye otros compuestos como la tiamulina y la valnemulina . En comparación con estos compuestos, lefamulin es único en su capacidad de ser utilizado sistémicamente en humanos. La tiamulina y la valnemulina se utilizan principalmente en medicina veterinaria . El mecanismo de acción único de lefamulin y su amplia actividad de espectro contra bacterias grampositivas y gramnegativas lo convierten en una valiosa adición al arsenal de antibióticos .
Compuestos Similares
Tiamulina: Utilizado en medicina veterinaria para infecciones pulmonares e intestinales.
Valnemulina: También utilizado en medicina veterinaria, principalmente para infecciones respiratorias.
Retapamulina: Aprobado para uso tópico en humanos para infecciones de la piel.
Lefamulin destaca por su uso sistémico en humanos y su eficacia contra una amplia gama de patógenos bacterianos .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lefamulin involves the condensation of two key intermediates, which are synthesized separately and then combined in a final step. The first intermediate is prepared from commercially available starting materials, while the second intermediate is synthesized in a multi-step process starting from a known compound. The two intermediates are then combined using a coupling reaction to form the final product, Lefamulin.", "Starting Materials": [ "Methyl 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)acetate", "4-(3-aminomethylphenyl)-7-chloroquinoline", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Acetonitrile", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of intermediate 1", "a. Methyl 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)acetate is treated with sodium hydride in dry DMF to generate the corresponding anion", "b. Methyl iodide is added to the reaction mixture to alkylate the anion, forming the desired intermediate", "Step 2: Synthesis of intermediate 2", "a. 4-(3-aminomethylphenyl)-7-chloroquinoline is reduced with sodium borohydride in ethanol to give the corresponding amine", "b. The amine is then reacted with acetic acid and acetonitrile to form an imine intermediate", "c. The imine intermediate is reduced with sodium borohydride in ethanol to give the desired intermediate", "Step 3: Coupling reaction to form Lefamulin", "a. Intermediate 1 and intermediate 2 are combined in acetonitrile with hydrochloric acid and stirred at room temperature for several hours", "b. The reaction mixture is then treated with sodium hydroxide to adjust the pH and extracted with diethyl ether", "c. The organic layer is washed with water, dried over magnesium sulfate, and concentrated to give the crude product", "d. The crude product is purified by column chromatography to yield the final product, Lefamulin" ] } | |
| Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. | |
Número CAS |
1061337-51-6 |
Fórmula molecular |
C28H45NO5S |
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |
InChI |
InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |
Clave InChI |
KPVIXBKIJXZQJX-CSOZIWFHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
SMILES canónico |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
Apariencia |
Solid powder |
Punto de ebullición |
618.6±55.0 |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



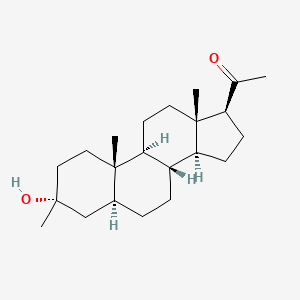
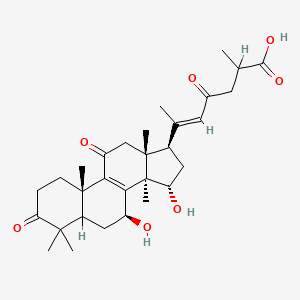
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)




